

Zgwatiniib (SOMG-833): Application Notes and Protocols for In Vivo Animal Studies

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Compound of Interest

Compound Name: Zgwatiniib

Cat. No.: B610918

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Introduction

Zgwatiniib (also known as SOMG-833) is a potent, selective, and ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various tumor cells.[2][3] Aberrant activation of the c-MET pathway, through gene amplification, fusion, or mutation, is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[2] **Zgwatiniib** has demonstrated high selectivity for c-MET, with an IC50 of approximately 0.93 nM, and has shown significant anti-tumor efficacy in preclinical xenograft models dependent on c-MET signaling.[1][2] These notes provide a comprehensive overview of the recommended dosages and protocols for in vivo animal studies using **Zgwatiniib**.

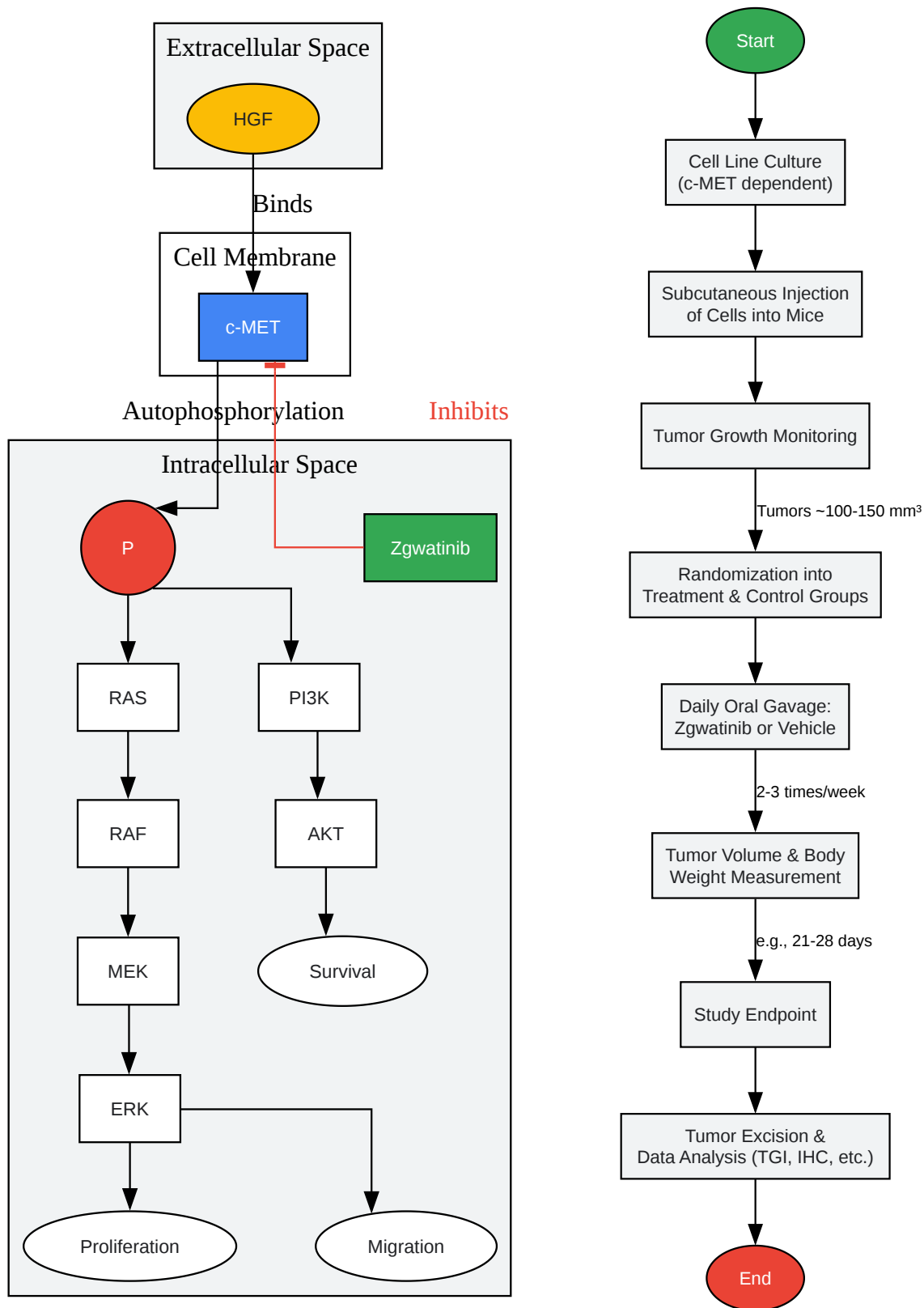
Data Presentation: In Vivo Efficacy of Zgwatiniib

The following table summarizes the in vivo anti-tumor efficacy of **Zgwatiniib** in various c-MET dependent xenograft models.

Animal Model	Cell Line	Dosage and Administration	Treatment Schedule	Tumor Growth Inhibition (TGI)	Reference
Nude Mice	NIH-3T3/TPR-MET	20, 40, 80 mg/kg, oral gavage	Daily	Dose-dependent	Zhang, H, et al. (2014)
Nude Mice	U-87MG (Glioblastoma)	20, 40, 80 mg/kg, oral gavage	Daily	Dose-dependent	Zhang, H, et al. (2014)
Nude Mice	EBC-1 (Lung Cancer)	20, 40, 80 mg/kg, oral gavage	Daily	Dose-dependent	Zhang, H, et al. (2014)

Signaling Pathway

The diagram below illustrates the HGF/c-MET signaling pathway and the mechanism of action of **Zgwatiniib**. Upon binding of its ligand, HGF, the c-MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. **Zgwatiniib** selectively binds to the ATP-binding site of the c-MET kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.



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References

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